XZFY-1 protein
Description
Properties
CAS No. |
148998-70-3 |
|---|---|
Molecular Formula |
C7H3F3N2OS |
Synonyms |
XZFY-1 protein |
Origin of Product |
United States |
Molecular Architecture and Structural Determinants of Xenopus Xzfy 1 Protein Functionality
Primary Sequence Analysis and Predicted Domains
N-terminal Acidic Transcriptional Activation Domain Features
The N-terminal portion of the Xenopus XZFY-1 protein, spanning approximately the first 377 amino acids, is notably acidic. oup.com This region contains a high percentage of acidic residues, specifically 27% glutamic or aspartic acid residues. oup.com This acidic composition is a characteristic feature of many transcriptional activation domains, suggesting that this N-terminal region is involved in recruiting transcriptional machinery or modifying chromatin structure to enhance gene expression. oup.com
Nuclear Localization Signal Motif Characterization
A small, highly basic region has been identified within the Xenopus this compound sequence, located at residues 380-389. oup.com This basic stretch of amino acids is predicted to function as a nuclear localization signal (NLS). oup.com Nuclear localization signals are crucial for targeting proteins from the cytoplasm to the nucleus, where transcription factors like XZFY-1 exert their function by interacting with DNA. nih.goveinsteinmed.eduuniprot.org The presence of this motif is consistent with the nuclear localization observed for other zinc finger proteins involved in transcription. uniprot.orgnih.gov
C-terminal Zinc Finger Domain Architecture and Repeats
The C-terminal half of the Xenopus this compound, encompassing amino acid residues 413-787, is characterized by the presence of multiple zinc finger repeats. oup.com Specifically, this region comprises 13 repeats of the Cys-Cys/His-His (C2H2) type zinc finger motif. oup.comoup.com C2H2 zinc fingers are well-established structural motifs known to function as nucleic acid binding domains, commonly found in transcription factors. oup.comresearchgate.netebi.ac.uk The arrangement of these 13 tandem zinc fingers in XZFY-1 is organized with an internal repeat of odd-even finger pairs. researchgate.net The high homology of the zinc finger domain in Xenopus XZFY-1 to that of murine Zfy-1 suggests that it may bind to a similar DNA recognition sequence. oup.com
Protein Subunit Organization and Oligomerization Propensities
Information specifically regarding the subunit organization and oligomerization propensities of the Xenopus this compound is limited in the provided search results. However, zinc finger proteins, in general, can function as monomers or form homodimers or heterodimers to interact with DNA or other proteins. ebi.ac.ukebi.ac.uk Studies on other proteins in Xenopus have utilized techniques like freeze-fracture electron microscopy to analyze oligomerization states of membrane proteins expressed in oocytes. univ-rennes1.fr While this technique is applied to membrane proteins, it illustrates approaches used in Xenopus to study protein complex formation. Further research is needed to determine if Xenopus XZFY-1 forms specific protein complexes or exhibits particular oligomerization states that are relevant to its function.
Post-Translational Modifications and Their Impact on this compound Structure
Post-translational modifications (PTMs) are crucial regulatory mechanisms that can significantly impact protein structure, activity, localization, and interactions. azurebiosystems.comthermofisher.com While direct experimental data on the specific PTMs of Xenopus XZFY-1 is not detailed in the search results, studies in Xenopus laevis have demonstrated the occurrence of various PTMs, including phosphorylation, ubiquitination, and methylation, which play roles in development and cellular processes. reactome.orgnih.govnih.govnih.gov
Research on other Xenopus zinc finger proteins has indicated that they can be targets for phosphorylation, particularly by enzymes like CK II. nih.gov These phosphorylation events have been localized to conserved N-terminal domains in some zinc finger proteins, suggesting that PTMs can occur outside of the DNA-binding regions and potentially influence the protein's activity or interactions. nih.gov Given that XZFY-1 contains distinct functional domains, including an acidic activation domain and a nuclear localization signal, it is plausible that PTMs could modulate the activity of these domains, thereby affecting transcriptional regulation or nuclear import. For example, phosphorylation within or near the NLS could potentially regulate its interaction with importin proteins, influencing nuclear translocation. uniprot.orgnih.gov Similarly, modifications within the acidic domain could alter its ability to interact with components of the transcriptional machinery. Further experimental investigation is required to identify and characterize the specific post-translational modifications that occur on Xenopus XZFY-1 and to elucidate their impact on its structure and function.
Compound Names and PubChem CIDs
Please note that this compound is a protein molecule and does not have a PubChem CID, which is typically assigned to small molecules.
Molecular Mechanisms of Xenopus Xzfy 1 Protein Action
DNA-Binding Specificity and Mechanisms of Transcriptional Regulation
The function of XZFY-1 as a transcription factor is intrinsically linked to its ability to bind DNA in a sequence-specific manner and subsequently influence the transcription of target genes. oup.com
Identification of Consensus DNA Binding Sequences
The Xenopus XZFY-1 protein contains multiple Cys-Cys/His-His type zinc finger domains located in its C-terminal half. oup.com These domains are known to function as nucleic acid binding modules. oup.com Due to the high homology between the zinc finger domain of Xenopus XZFY-1 and that of murine Zfy-1, it has been suggested that XZFY-1 binds to a DNA sequence motif similar to the binding motif defined for murine Zfy-1. oup.com However, a specific consensus DNA binding sequence for Xenopus XZFY-1 was not explicitly identified in the provided research snippets.
Structural Basis of DNA-Protein Recognition in XZFY-1
The structural basis for DNA recognition by XZFY-1 lies in its multiple Cys-Cys/His-His type zinc finger domains. oup.com These domains represent a conserved structural motif widely utilized by transcription factors to interact with DNA. oup.com While the general principles of how zinc finger domains bind to DNA double helices, often by inserting into the major groove and making specific contacts with the DNA bases and phosphate (B84403) backbone, are well-established for other ZFPs like Zif-268 oup.com and TFIIIA rcsb.org, detailed structural data specifically for Xenopus XZFY-1 bound to its target DNA sequence is not available in the provided information. The presence of 13 repeats of the Cys-Cys/His-His type zinc finger in the C-terminal half (amino acid residues 413-787) suggests a complex interaction with DNA, potentially spanning a significant length of the target sequence. oup.com
Regulatory Influence on Target Gene Transcription Dynamics
XZFY-1 is characterized as a sequence-specific DNA-binding transcriptional activator protein. oup.com This indicates that upon binding to its specific DNA recognition sequences in the regulatory regions of target genes, XZFY-1 promotes their transcription. The N-terminal portion of the protein (amino acid residues 1-377) is notably acidic, a characteristic often associated with transcriptional activation domains that can interact with components of the basal transcription machinery or coactivators to enhance gene expression. oup.com While XZFY-1 is implicated in regulating genes essential for male development in Xenopus laevis ontosight.ai, the specific target genes directly regulated by XZFY-1 and the detailed dynamics of this transcriptional regulation were not described in the provided research findings.
A summary of key molecular characteristics of XZFY-1 based on the provided data is presented in the table below:
| Characteristic | Description | Location (Amino Acid Residues) | Source |
| Protein Family | Zinc Finger Protein (ZFP) | N/A | ontosight.aioup.com |
| Overall Function | Transcription Factor, Transcriptional Activator | N/A | ontosight.aioup.com |
| N-terminal Portion | Highly acidic, potential transcriptional activation domain | 1-377 | oup.com |
| C-terminal Half | Contains zinc finger domains | 413-787 | oup.com |
| Zinc Finger Domains | 13 repeats of Cys-Cys/His-His type | Within 413-787 | oup.com |
| Proposed DNA Binding | Similar to murine Zfy-1 binding motif | Within 413-787 | oup.com |
Protein-Protein Interactions and Complex Formation
Proteins rarely function in isolation within the complex cellular environment; they frequently interact with other proteins to form complexes that are essential for their activity and regulatory roles. wikipedia.org For transcription factors like XZFY-1, protein-protein interactions can modulate DNA binding affinity and specificity, recruit coactivators or corepressors, and integrate signals from various cellular pathways.
Identification of Direct Interacting Protein Partners
Based on the provided search results, there was no explicit identification of direct interacting protein partners specifically for Xenopus this compound. While the research discussed protein interactions in Xenopus in broader contexts, such as in germ plasm particles plos.org or interactions involving other transcription factors like Sox11 mdpi.com, specific binding partners for XZFY-1 were not detailed.
Functional Consequences of this compound Complex Formation
As no direct interacting protein partners or specific protein complexes involving Xenopus XZFY-1 were identified in the provided information, the specific functional consequences of this compound complex formation could not be determined from these sources. In general, the formation of protein complexes can lead to various outcomes, including the activation or inhibition of protein function, altered localization, or the creation of new functional entities with combined activities of the complex members. wikipedia.org These general principles would likely apply to XZFY-1 if it forms complexes, but the specific biological outcomes remain to be elucidated based on the available data.
Compound Information
RNA-Binding Properties and Post-Transcriptional Regulatory Roles
The C-terminal half of the Xenopus this compound contains 13 repeats of the Cys-Cys/His-His type zinc finger motif. fishersci.no This conserved structural motif is known to function as a nucleic acid binding domain. fishersci.no While zinc finger proteins are well-established DNA-binding proteins acting as transcription factors, this motif can also facilitate binding to RNA molecules. fishersci.no
Post-transcriptional regulation is a critical layer of gene expression control that occurs after RNA synthesis, influencing mRNA stability, localization, and translation. americanelements.com RNA-binding proteins (RBPs) are key mediators of these processes, often binding to specific sequences or structures within RNA transcripts, particularly in the untranslated regions (UTRs). americanelements.com RBPs can regulate various post-transcriptional events, including alternative splicing, nuclear degradation, processing, nuclear export, and translation. americanelements.com
Although the zinc finger domains of XZFY-1 possess the structural capacity for nucleic acid binding, including potentially RNA, the provided research findings primarily describe XZFY-1's function in the context of DNA binding and transcriptional activation related to development and sex determination in Xenopus. nih.govfishersci.no Direct experimental evidence specifically demonstrating XZFY-1 binding to RNA or detailing its specific roles in post-transcriptional regulatory processes was not found in the analyzed search results. Therefore, while the structural features of XZFY-1 suggest a potential for RNA interaction, its established molecular function, based on the available information, centers on its role as a DNA-binding transcription factor.
Biological Roles and Functional Significance of Xenopus Xzfy 1 Protein
Developmental Biology Functions
While the structure of XZFY-1 suggests it could play a role as a transcription factor during development, there is a lack of specific research defining its functions in embryogenesis.
Role in Embryonic Patterning and Organogenesis
Currently, there is no published experimental data that directly implicates the XZFY-1 protein in the intricate processes of embryonic patterning or the formation of specific organs in Xenopus laevis. The key signaling molecules and transcription factors that establish the body axes and orchestrate organogenesis in Xenopus have been extensively studied, but XZFY-1 has not been identified as a component of these well-characterized pathways.
Contribution to Cellular Differentiation Pathways
The potential contribution of XZFY-1 to specific cellular differentiation pathways has not been experimentally determined. As a putative transcription factor, it could theoretically influence cell fate decisions, but research has not yet identified its target genes or the specific cell lineages it may regulate.
Sex Determination and Sexual Differentiation Pathways in Xenopus laevis
The ZFY gene family, to which XZFY-1 belongs, was initially investigated as a candidate for testis determination in mammals, a role that was ultimately assigned to the SRY gene. nih.gov The function of ZFY homologues in other vertebrates, including amphibians, is not well understood.
Involvement in Male Development Processes
There is no direct evidence linking XZFY-1 to male development or spermatogenesis in Xenopus laevis. While a role for murine Zfy genes in spermatogenesis has been suggested, a similar function for XZFY-1 in amphibians has not been confirmed. nih.gov
Regulatory Networks Underlying Gonadal Development
The primary regulatory network controlling sex determination in Xenopus laevis involves the W-linked gene DM-W for female development and DMRT1 for male development. nih.gov Current scientific literature does not place XZFY-1 within this or any other known regulatory network governing gonadal development in this species.
Contributions to General Cellular Processes
The most definitive information about XZFY-1 pertains to its molecular structure, which provides clues to its general cellular function. The protein was identified through the isolation of a full-length cDNA clone from a Xenopus laevis oocyte library. nih.gov Analysis of its predicted amino acid sequence reveals features characteristic of a transcription factor. nih.gov
These structural characteristics strongly suggest that XZFY-1 functions as a transcriptional activator that binds to specific DNA sequences to regulate gene expression. However, the specific genes it targets and the broader cellular processes it influences have not been identified. A second, highly homologous gene, XZFY-2, has also been identified in Xenopus laevis, a common occurrence in this pseudotetraploid species. nih.gov
| Structural Feature | Description | Amino Acid Residues | Predicted Function | Source |
|---|---|---|---|---|
| N-Terminal Domain | Highly acidic region with 27% glutamic or aspartic acid residues. | 1-377 | Transcriptional Activation Domain | nih.gov |
| Nuclear Localization Signal | Small, highly basic region. | 380-389 | Nuclear Import | nih.gov |
| C-Terminal Domain | Contains 13 repeats of the Cys-Cys/His-His type zinc finger motif. | 413-787 | Nucleic Acid Binding Domain | nih.gov |
Modulation of Cell Proliferation and Cell Cycle Progression
Currently, there is a lack of specific research data detailing the direct role of the Xenopus this compound in the modulation of cell proliferation and cell cycle progression. While its classification as a potential transcription factor suggests a possible regulatory role in these fundamental cellular processes, experimental evidence from Xenopus models is not available in the current scientific literature.
Regulation of Apoptosis and Cell Survival Mechanisms
Evidence from mammalian studies of the ZFY gene family suggests a significant role in the regulation of apoptosis, particularly during spermatogenesis. In mice, the Zfy2 gene is involved in triggering the apoptotic elimination of spermatocytes that have sex chromosome abnormalities, indicating a crucial function in quality control during male gamete development. maayanlab.cloudnih.gov Incorrect expression of either Zfy1 or Zfy2 in mice can lead to programmed cell death at the mid-pachytene checkpoint of meiosis. wikipedia.org Furthermore, transcriptome analysis of Zfy knockout mice has revealed the deregulation of apoptosis pathways.
While these findings in mammalian systems are compelling, it is important to note that direct experimental evidence linking the Xenopus this compound to the regulation of apoptosis and cell survival mechanisms is not yet established. The functional conservation of this role in amphibians remains an area for future investigation.
Table 1: Research Findings on ZFY Family and Apoptosis in Mammalian Models
| Model Organism | Gene | Observed Role in Apoptosis |
|---|---|---|
| Mouse | Zfy2 | Triggers apoptosis in spermatocytes with sex chromosome aberrations. maayanlab.cloudnih.gov |
| Mouse | Zfy1/Zfy2 | Misexpression leads to apoptosis at the mid-pachytene checkpoint. wikipedia.org |
Influence on Metabolic Pathways
There is currently no scientific literature available that describes an influence of the Xenopus this compound on metabolic pathways. Research on the broader ZFY family of proteins has primarily focused on their roles in development and reproduction, with no specific links to metabolic regulation being reported to date.
Regulatory Networks and Interplay Governing Xenopus Xzfy 1 Protein Activity
Transcriptional Regulation of XZFY-1 Gene Expression
The expression of genes in Xenopus is a highly regulated process, crucial for embryonic development. nih.gov This regulation occurs at the level of transcription, involving the interplay of transcription factors with promoter and enhancer elements.
Identification of Upstream Transcription Factors
The specific transcription factors that bind to the regulatory regions of the XZFY-1 gene have not yet been fully elucidated. In Xenopus, a wide array of transcription factors orchestrate gene expression during development. nih.gov For instance, homeobox transcription factors like Goosecoid and Ventx1.1 are known to regulate the transcription of other genes, such as chordin, in the gastrula embryo. mdpi.com It is plausible that similar classes of transcription factors, or others with roles in developmental patterning, could be involved in controlling XZFY-1 expression. Identifying these factors would require techniques such as yeast one-hybrid screens or chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) using the XZFY-1 promoter as bait.
Table 1: Potential Classes of Transcription Factors Regulating XZFY-1 Expression in Xenopus
| Transcription Factor Class | General Function in Xenopus Development | Potential Role in XZFY-1 Regulation |
| Homeobox proteins | Patterning of the embryonic axes | Defining spatial and temporal expression domains of XZFY-1 |
| T-box transcription factors | Mesoderm formation and patterning | Regulation of XZFY-1 in specific germ layers |
| Zinc-finger proteins | Diverse regulatory roles | Autoregulation or fine-tuning of XZFY-1 expression |
Promoter and Enhancer Elements Directing XZFY-1 Expression
Promoters are DNA sequences located near the transcription start site of a gene that initiate transcription. Enhancers are more distant regulatory elements that can significantly boost the level of transcription. khanacademy.org The specific promoter and enhancer sequences for the XZFY-1 gene have not been experimentally defined. In Xenopus, enhancer elements have been identified within the promoters of genes like the U2 gene, where they facilitate the formation of stable transcription complexes. nih.gov The ribosomal RNA genes in Xenopus also possess enhancer elements that are crucial for their high level of transcription. embopress.org It is anticipated that the XZFY-1 gene is also under the control of such regulatory elements to ensure its appropriate expression during development.
Post-Transcriptional and Translational Control Mechanisms
Following transcription, the regulation of gene expression continues at the post-transcriptional and translational levels, which involve the control of mRNA stability and protein synthesis.
mRNA Stability and MicroRNA Regulation
The stability of messenger RNA (mRNA) molecules is a key determinant of the amount of protein produced. MicroRNAs (miRNAs) are small non-coding RNAs that play a significant role in post-transcriptional regulation by binding to target mRNAs, often leading to their degradation or the inhibition of their translation. core.ac.uk In Xenopus, a diverse array of miRNAs are expressed in a stage-specific manner during development. core.ac.uk These miRNAs are predominantly located within the introns of other genes and their expression is also subject to post-transcriptional regulation. nih.gov While specific miRNAs targeting XZFY-1 mRNA have not been identified, it is highly probable that its expression is modulated by one or more of the many miRNAs present in the developing Xenopus embryo. nih.gov
Ribosomal Regulation of XZFY-1 Protein Synthesis
The efficiency of translation of an mRNA into a protein can also be regulated. While specific mechanisms for the ribosomal regulation of this compound synthesis are unknown, the general machinery of protein synthesis in Xenopus is well-studied, particularly in the context of early development. The translation of maternal mRNAs stored in the oocyte is a critical, regulated process.
Allosteric Regulation and Conformational Dynamics
Allosteric regulation refers to the process by which the binding of a molecule to one site on a protein affects the protein's activity at a different site. nih.govnih.gov This is often achieved through changes in the protein's three-dimensional structure, or conformational dynamics. nih.govnih.govpsu.edu There is currently no information available on the allosteric regulation of the this compound. Understanding if and how XZFY-1 is allosterically regulated would require detailed structural and biochemical studies to identify potential allosteric binding sites and the molecules that interact with them. Such regulation could provide a rapid mechanism for modulating XZFY-1 activity in response to cellular signals.
Cross-Talk with Other Signaling Pathways and Regulatory Systems
Detailed research findings on the specific cross-talk between Xenopus this compound and other signaling pathways are not presently available in the reviewed scientific literature. While studies on its human ortholog, ZFX, have revealed interactions with key cellular signaling cascades, direct evidence of these interactions for the Xenopus protein is lacking. The high structural homology between XZFY-1 and ZFX suggests a potential for conserved functional roles, but this remains to be experimentally validated in Xenopus.
Table 1: Investigated Signaling Pathways in Relation to Mammalian ZFX (Human/Mouse)
| Signaling Pathway | Role of ZFX | Research Findings in Mammals |
|---|---|---|
| MAPK Signaling | Regulator | ZFX has been shown to regulate Akt and MAPK signaling, promoting cell proliferation. |
| PI3K/AKT Signaling | Regulator | ZFX influences this pathway, which is crucial for cell survival and growth. |
| Wnt/β-catenin Signaling | Modulator | A conserved ZFX/WNT3 axis has been identified, which modulates cell growth. |
Further research is required to determine if XZFY-1 in Xenopus laevis engages in similar cross-talk with these or other signaling pathways to regulate developmental processes.
Advanced Research Methodologies and Experimental Approaches for Xzfy 1 Protein Analysis
Molecular Cloning and Gene Expression Techniques
The isolation and expression of the XZFY-1 protein are foundational to its characterization. This section covers the common molecular biology techniques used to clone the gene and produce the recombinant protein.
cDNA Cloning and Characterization
The initial step in studying a protein is often the isolation of its corresponding complementary DNA (cDNA). For the this compound, this would typically involve:
RNA Extraction and Reverse Transcription: Total RNA is extracted from a cell line or tissue sample known to express XZFY-1. This RNA is then used as a template for reverse transcriptase to synthesize a cDNA library.
Polymerase Chain Reaction (PCR): Gene-specific primers, designed based on a known or predicted sequence of the XZFY-1 gene, are used to amplify the XZFY-1 cDNA from the library.
Cloning and Sequencing: The amplified PCR product is then ligated into a suitable cloning vector (e.g., a plasmid). The plasmid is transformed into a bacterial host (e.g., E. coli) for amplification. Finally, the cloned cDNA is sequenced to confirm its identity and integrity.
| Step | Description | Typical Reagents/Tools |
| 1 | RNA Extraction | TRIzol, RNA purification columns |
| 2 | Reverse Transcription | Reverse transcriptase, dNTPs, oligo(dT) or random primers |
| 3 | PCR Amplification | DNA polymerase, gene-specific primers, thermocycler |
| 4 | Cloning | Restriction enzymes, DNA ligase, cloning vector, competent cells |
| 5 | Sequencing | Sanger sequencing or Next-Generation Sequencing (NGS) |
Recombinant Protein Expression and Purification Strategies
Once the XZFY-1 cDNA is cloned, it can be subcloned into an expression vector to produce the recombinant protein in large quantities.
Expression Systems: The choice of expression system depends on factors like the required yield, post-translational modifications, and cost. Common systems include prokaryotic (e.g., E. coli), yeast (e.g., Pichia pastoris), insect (e.g., baculovirus-infected Sf9 cells), and mammalian cells (e.g., HEK293 or CHO cells).
Purification: The expressed this compound is often engineered with an affinity tag (e.g., His-tag, GST-tag) to facilitate purification. Affinity chromatography is a common first step, followed by other chromatographic techniques like ion exchange and size-exclusion chromatography to achieve high purity.
| Expression System | Advantages | Disadvantages |
| E. coli | High yield, low cost, rapid growth | Lack of post-translational modifications, potential for inclusion bodies |
| Yeast | Eukaryotic, capable of some post-translational modifications, high yield | Hyperglycosylation may occur |
| Insect Cells | Good for complex proteins, correct folding | Higher cost and more complex than prokaryotic systems |
| Mammalian Cells | Most accurate post-translational modifications, proper protein folding | Highest cost, lower yield, slower growth |
In Vitro Functional Assays
A variety of in vitro assays are employed to understand the biochemical function of the this compound.
DNA Electrophoretic Mobility Shift Assays (EMSA)
EMSA is a common technique to study protein-DNA interactions. If XZFY-1 is a DNA-binding protein, this assay can be used to determine its binding affinity and specificity.
Principle: The assay is based on the principle that a protein-DNA complex will migrate more slowly than the free DNA fragment in a non-denaturing polyacrylamide gel.
Methodology: A labeled DNA probe containing the putative binding site for XZFY-1 is incubated with the purified protein. The reaction mixture is then run on a gel, and the mobility of the probe is analyzed. A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex.
Luciferase Reporter Assays for Transcriptional Activity
If XZFY-1 is a transcription factor, a luciferase reporter assay can be used to measure its effect on gene expression.
Principle: A reporter plasmid is constructed where the expression of the luciferase gene is driven by a promoter containing the DNA-binding site for XZFY-1.
Methodology: Cells are co-transfected with the reporter plasmid and an expression plasmid for XZFY-1. The transcriptional activity of XZFY-1 is then quantified by measuring the amount of light produced by the luciferase enzyme. An increase or decrease in luciferase activity indicates that XZFY-1 functions as a transcriptional activator or repressor, respectively.
Surface Plasmon Resonance (SPR) for Binding Kinetics Analysis
SPR is a powerful, label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., XZFY-1) is immobilized on the chip, and the other molecule (the analyte, e.g., a potential binding partner) is flowed over the surface.
Methodology: The binding and dissociation of the analyte to the ligand are monitored as changes in the SPR signal over time. This data can be used to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.
| Parameter | Description | Units |
| kₐ (on-rate) | The rate at which the analyte binds to the immobilized ligand. | M⁻¹s⁻¹ |
| kₑ (off-rate) | The rate at which the analyte dissociates from the ligand. | s⁻¹ |
| Kₑ (Equilibrium Dissociation Constant) | The ratio of kₑ to kₐ, indicating the strength of the interaction. | M |
In Vivo Studies Using Xenopus laevis Models
The African clawed frog, Xenopus laevis, serves as a powerful in vivo model system for studying the function of proteins like XZFY-1 during vertebrate development. Its external fertilization and the large size of its embryos allow for straightforward manipulation and observation.
Gene Knockout and Knockdown Approaches (e.g., CRISPR/Cas9, Morpholinos)
To elucidate the loss-of-function phenotype of the this compound, researchers can employ gene knockout and knockdown techniques. CRISPR/Cas9 has emerged as a valuable tool for generating targeted gene knockouts in Xenopus laevis. nih.govarvojournals.orgarvojournals.org This method allows for the creation of heritable mutations in the XZFY-1 gene, leading to a complete loss of protein function. The efficiency of CRISPR/Cas9-mediated knockout can be assessed by sequencing the targeted genomic region to identify insertions and deletions (indels) that result in frameshift mutations.
Morpholinos are antisense oligonucleotides that can be used to achieve transient knockdown of XZFY-1 expression by blocking either translation or pre-mRNA splicing. While effective for studying early developmental processes, the effects of morpholinos are diluted as the embryo grows. In contrast to the heritable changes from CRISPR/Cas9, morpholino-induced knockdowns are temporary. nih.gov
| Technique | Mechanism | Effect | Advantages | Limitations |
| CRISPR/Cas9 | DNA cleavage and error-prone repair | Permanent gene knockout | Heritable, complete loss of function | Potential for off-target effects, mosaicism in the F0 generation |
| Morpholinos | Blocks translation or splicing of mRNA | Temporary protein knockdown | Rapid and efficient for early development | Transient, potential for off-target effects and toxicity |
Transgenic Animal Models for XZFY-1 Overexpression or Reporter Studies
To investigate the effects of XZFY-1 overexpression, transgenic Xenopus laevis models can be generated. This is often achieved by microinjecting a DNA construct containing the XZFY-1 coding sequence under the control of a specific promoter into fertilized eggs. rochester.edu This allows for either ubiquitous or tissue-specific overexpression of the this compound, enabling the study of its gain-of-function effects.
Reporter lines are invaluable for visualizing the endogenous expression pattern of XZFY-1. In this approach, a reporter gene, such as Green Fluorescent Protein (GFP), is fused to the XZFY-1 gene or placed under the control of the XZFY-1 promoter. nih.govresearchgate.netnih.govmdpi.com The resulting transgenic animals will express GFP in the same cells and at the same times as the endogenous this compound, providing a visual readout of its expression dynamics.
| Transgenic Approach | Purpose | Typical Construct Components | Example Application |
| Overexpression | Study gain-of-function effects | Promoter, XZFY-1 cDNA, Polyadenylation signal | Investigating the consequences of elevated XZFY-1 levels on embryonic development. |
| Reporter Line | Visualize endogenous protein expression | XZFY-1 promoter, Reporter gene (e.g., GFP), Polyadenylation signal | Mapping the spatiotemporal expression pattern of XZFY-1 during organogenesis. |
Live Imaging Techniques for Spatiotemporal Dynamics
The transparency of Xenopus laevis embryos and tadpoles makes them particularly well-suited for live imaging studies to observe the dynamic behavior of the this compound in real-time. By tagging XZFY-1 with a fluorescent protein, such as GFP or mCherry, researchers can track its subcellular localization, movement, and interactions with other proteins within a living organism. nih.govnih.govresearchgate.netyoutube.complos.org
Confocal microscopy is a commonly used technique for live imaging in Xenopus, providing high-resolution optical sections that can be reconstructed into three-dimensional images. nih.gov This allows for the detailed analysis of XZFY-1's distribution and dynamics within specific cells and tissues as development proceeds.
Proteomic and Interactomic Analyses
Proteomic and interactomic approaches are essential for identifying the this compound and understanding its molecular interactions within the cell. These methods provide a global view of the protein's context and function. nih.govnih.govacs.orgbiorxiv.orgresearchgate.net
Mass Spectrometry-Based Protein Identification
Mass spectrometry (MS) is a powerful analytical technique used to identify proteins from complex biological samples. thermofisher.comnih.gov In a typical "bottom-up" proteomics workflow, proteins are first extracted from cells or tissues and digested into smaller peptides using an enzyme like trypsin. allumiqs.com These peptides are then separated and analyzed by a mass spectrometer, which measures their mass-to-charge ratio. thermofisher.com
The resulting peptide mass spectra are then searched against a protein sequence database to identify the protein from which they originated. nih.govproteomics.com.aucreative-proteomics.com For an organism like Xenopus laevis, this would involve searching against a comprehensive database of its known proteins. nih.govdntb.gov.uaresearchgate.net This approach can definitively confirm the presence of the this compound in a sample.
| Step in MS-based Protein ID | Description | Key Instrument/Reagent |
| Protein Extraction | Isolation of total protein from a biological sample. | Lysis buffer |
| Enzymatic Digestion | Cleavage of proteins into smaller peptides. | Trypsin |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of peptides. | Mass Spectrometer (e.g., Orbitrap, TOF) |
| Database Searching | Matching experimental peptide masses to theoretical peptide masses from a protein database. | Search algorithm (e.g., Mascot, Sequest) |
Co-Immunoprecipitation and Affinity Purification-Mass Spectrometry
To identify proteins that interact with XZFY-1, co-immunoprecipitation (Co-IP) and affinity purification-mass spectrometry (AP-MS) are the methods of choice. nih.govcreative-proteomics.comspringernature.comresearchgate.net Both techniques are designed to isolate XZFY-1 and any associated proteins from a cell lysate.
In a Co-IP experiment, an antibody specific to XZFY-1 is used to capture the protein. If XZFY-1 is part of a stable protein complex, its binding partners will be "co-precipitated" along with it. metwarebio.com AP-MS is a similar but often more high-throughput approach where a tagged version of XZFY-1 is expressed in cells and then purified using a resin that binds to the tag.
Following the purification of the this compound complex, the interacting proteins are identified by mass spectrometry. creative-proteomics.comresearchgate.net This provides a snapshot of the XZFY-1 "interactome," revealing potential functional relationships and pathways in which XZFY-1 is involved.
Yeast Two-Hybrid and Mammalian Two-Hybrid Screening
Following a comprehensive search of publicly available scientific literature, no specific studies utilizing Yeast Two-Hybrid (Y2H) or Mammalian Two-Hybrid (M2H) screening for the this compound, also known as Zinc finger Y-chromosomal protein 1 (ZFY-1), were identified. These powerful techniques are instrumental in discovering protein-protein interactions.
The Yeast Two-Hybrid system is a molecular biology technique used to identify protein-protein interactions. It relies on the modular nature of transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD). In this system, a "bait" protein (such as XZFY-1) is fused to the DBD, and a library of potential "prey" proteins are fused to the AD. If the bait and a prey protein interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor. This then drives the expression of a reporter gene, allowing for the identification of interacting partners.
Similarly, the Mammalian Two-Hybrid system operates on the same principle but is carried out in mammalian cells. This can be particularly advantageous for studying the interactions of mammalian proteins that may require specific post-translational modifications or cellular environments not present in yeast.
While direct evidence from two-hybrid screening for XZFY-1 is not available, other methods have been employed to investigate its potential interacting partners. For instance, studies on the mouse homolog, ZFY2, have utilized techniques such as immunoprecipitation followed by mass spectrometry. One such study identified H2A histone family member X (H2AX) as a potential binding partner. Another study using a pulldown-mass spectrometry approach with a long isoform of ZFY (ZFYL) identified a list of putative interacting proteins. However, it is important to note that these findings are not the result of Yeast Two-Hybrid or Mammalian Two-Hybrid screening.
The absence of published data from these specific high-throughput screening methods for XZFY-1 suggests a potential gap in the current understanding of its interactome. The application of Yeast Two-Hybrid or Mammalian Two-Hybrid screening to XZFY-1 could be a valuable future research direction to systematically identify its binding partners and further elucidate its biological functions.
Theoretical Models and Computational Approaches in Xzfy 1 Protein Research
Protein Structure Prediction and Homology Modeling
Understanding the three-dimensional structure of XZFY-1 is paramount to deciphering its mechanism of action, particularly how it recognizes and binds to specific DNA sequences. Computational structural biology offers sophisticated tools to generate high-quality structural models in the absence of experimentally determined structures.
Two of the most prominent tools for protein structure prediction are AlphaFold and SWISS-MODEL, which employ different methodologies to generate 3D models.
SWISS-MODEL: This is a fully automated homology modeling server that builds a 3D model of a target protein based on the experimental structure of a related homologous protein (a template). expasy.org To model Xenopus XZFY-1, SWISS-MODEL would search its template library for proteins with significant sequence similarity, such as human ZFY or its X-linked homolog, ZFX. insilicodesign.comexpasy.org The modeling process involves aligning the target sequence with the template, copying the coordinates of the aligned regions, and modeling the remaining loops and side chains. igem.org The quality of the resulting model is highly dependent on the sequence identity between the target and the template. insilicodesign.com
| Feature | AlphaFold | SWISS-MODEL |
|---|---|---|
| Methodology | Artificial intelligence/Deep learning from sequence and multiple sequence alignments. ebi.ac.uk | Comparative (homology) modeling based on experimental template structures. expasy.org |
| Input | Amino acid sequence. ebi.ac.uk | Amino acid sequence or UniProt accession code. insilicodesign.com |
| Requirement | No homologous structure is strictly necessary, but performance is enhanced by multiple sequence alignments. | Requires a suitable experimental structure of a homologous protein to serve as a template. insilicodesign.com |
| Potential Application to XZFY-1 | Provides a high-accuracy, full-length model, including predictions for potentially disordered regions. | Generates models based on well-resolved structures of related zinc finger proteins (e.g., human ZFY/ZFX). |
| Quality Estimation | Per-residue confidence score (pLDDT) and Predicted Aligned Error (PAE) plots. ebi.ac.uk | Global Model Quality Estimation (GMQE) and QMEAN scoring functions. insilicodesign.com |
Once a reliable 3D model of XZFY-1 is obtained, molecular dynamics (MD) simulations can be employed to study its behavior and interactions at an atomic level. icts.res.in MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and binding events over time. oup.com
For XZFY-1, a key application of MD is to simulate its interaction with DNA. As a putative transcription factor, its zinc finger domains are expected to bind the major groove of DNA in a sequence-specific manner. nih.gov An MD simulation would typically start with the predicted XZFY-1 structure docked to a consensus DNA binding sequence. The simulation would then reveal the dynamics of the binding process, the stability of the complex, and the specific hydrogen bonds and van der Waals interactions that mediate recognition. figshare.comnih.gov These simulations can identify key amino acid residues responsible for binding affinity and specificity, guiding future experimental studies such as site-directed mutagenesis. researchgate.net
| Step | Description | Key Parameters & Software |
|---|---|---|
| 1. System Preparation | A 3D model of XZFY-1 is obtained (e.g., from AlphaFold). A DNA duplex with a putative binding sequence is generated. The protein and DNA are docked. | Software: AMBER, GROMACS, CHARMM. Force Fields: AMBER, CHARMM36. |
| 2. Solvation and Ionization | The complex is placed in a periodic box of water molecules (e.g., TIP3P model) and counter-ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration. | Water models, ion concentration (e.g., 150 mM). |
| 3. Energy Minimization | The system's energy is minimized to remove steric clashes and unfavorable contacts before the dynamics simulation begins. | Algorithms: Steepest descent, conjugate gradient. |
| 4. Equilibration | The system is gradually heated to the target temperature (e.g., 310 K) and the pressure is adjusted while restraining the protein and DNA. This allows the solvent to equilibrate around the complex. | Ensembles: NVT (constant volume), NPT (constant pressure). |
| 5. Production Simulation | The restraints are removed, and the simulation is run for an extended period (nanoseconds to microseconds) to observe the natural dynamics of the complex. | Simulation time, integration time step (e.g., 2 fs). |
| 6. Trajectory Analysis | The resulting trajectory is analyzed to calculate properties like root-mean-square deviation (RMSD), hydrogen bonds, binding free energy (MM/PBSA, MM/GBSA), and residue interaction networks. | Analysis tools within simulation packages. |
Bioinformatics and Comparative Genomics
Bioinformatics and comparative genomics provide the tools to place XZFY-1 in its evolutionary and regulatory context. By comparing its sequence and genomic location with those of other species, researchers can infer its evolutionary history and identify functionally important regions of the gene.
Phylogenetic analysis is used to study the evolutionary relationships between genes and species. The ZFY gene family has a complex history, with members found on sex chromosomes in mammals and on autosomes in other vertebrates like birds and amphibians. oup.comnih.gov Studies have included Xenopus XZFY-1 in phylogenetic trees to understand the divergence of this gene family. oup.com
A typical phylogenetic analysis involves collecting ZFY and related ZFX protein sequences from diverse vertebrate species, creating a multiple sequence alignment, and then using statistical methods (such as neighbor-joining, maximum likelihood, or Bayesian inference) to construct a phylogenetic tree. kent.ac.uk The resulting tree illustrates how XZFY-1 relates to its orthologs in other species and to its paralogs (like ZFX), revealing points of gene duplication and divergence. oup.com Such analysis has shown that the ZFY gene family is ancient and has undergone periods of rapid evolution in certain lineages. oup.comkent.ac.uk
The expression of the xzfy-1 gene is controlled by cis-regulatory elements, which are non-coding DNA sequences such as promoters and enhancers that bind transcription factors. One powerful method to identify these elements is through comparative genomics, a technique often called "phylogenetic footprinting." nih.gov This approach is based on the principle that functionally important sequences are subject to negative selection and thus tend to be more conserved across evolutionary time than non-functional sequences. nih.gov
To find regulatory elements for xzfy-1, the genomic region surrounding the gene in Xenopus laevis would be aligned with the corresponding regions from related species, such as Xenopus tropicalis. Computational tools can then scan these alignments for conserved non-coding sequences (CNSs). oup.com The identification of these conserved blocks strongly suggests the presence of functional regulatory elements that control the timing and location of xzfy-1 gene expression. nih.govnih.gov
Computational Systems Biology for Network Reconstruction
Systems biology aims to understand the larger networks of interactions in which proteins operate. researchgate.net For a putative transcription factor like XZFY-1, the ultimate goal is to reconstruct the gene regulatory network (GRN) that it controls. Computational systems biology provides a framework for integrating diverse data types to infer these complex networks. nih.govnih.gov
Reconstructing the XZFY-1 network would involve predicting its target genes and interaction partners. This can be approached by combining several computational strategies. For instance, the predicted DNA-binding specificity of XZFY-1 (from structural modeling and MD simulations) can be used to scan the Xenopus genome for potential binding sites in the promoter regions of genes. This information can be integrated with publicly available gene expression data (e.g., from microarrays or RNA-seq). nih.gov Genes whose expression patterns correlate with that of xzfy-1 and which contain a predicted binding site would be high-confidence candidates as direct targets. Further network inference algorithms, which use statistical models to infer regulatory relationships from large datasets, can help build a more comprehensive model of the XZFY-1-centric GRN. youtube.comyoutube.com
| Approach | Description | Data Required | Predicted Output |
|---|---|---|---|
| Binding Site Prediction | Scans genomic sequences for motifs matching the predicted DNA-binding specificity of XZFY-1. | XZFY-1 protein structure model; Genome sequence. | List of potential target genes with binding sites in their regulatory regions. |
| Co-expression Analysis | Identifies genes whose expression levels are statistically correlated with xzfy-1 expression across different conditions or tissues. | Transcriptomic data (RNA-seq, microarray). | Modules of co-expressed genes, suggesting functional relationships. |
| Protein-Protein Interaction Prediction | Uses methods like sequence homology (interologs), domain co-occurrence, or text mining to predict proteins that may physically interact with XZFY-1. | This compound sequence; Databases like STRING. | A network of potential interacting partners (co-factors, etc.). |
| Integrative Network Inference | Combines multiple data types using Bayesian networks, regression models, or other machine learning algorithms to build a causal model of the gene regulatory network. youtube.comyoutube.com | Gene expression data, binding site information, protein-protein interaction data. | A directed graph representing the regulatory relationships between XZFY-1 and its target genes. |
Gene Regulatory Network Inference
Gene Regulatory Networks (GRNs) are complex webs of interactions between transcription factors and their target genes, governing the expression levels of mRNA and proteins. researchgate.net Inferring the GRN associated with XZFY-1 is crucial to understanding its role in cellular processes. Computational methods for GRN inference utilize high-throughput data, such as transcriptomics (e.g., RNA-seq) and chromatin immunoprecipitation (ChIP-seq), to model these regulatory relationships. nih.govnih.gov
Various machine learning and statistical models are employed for this purpose. arxiv.org These can be broadly categorized as follows:
Correlation-based methods: These approaches identify potential regulatory links by measuring the correlation in expression patterns between XZFY-1 and other genes across different conditions or time points.
Boolean networks: In this simplified model, genes are represented as being either "on" or "off," and the regulatory logic is described by Boolean functions. This approach is useful for modeling the qualitative behavior of the network.
Bayesian networks: These are probabilistic graphical models that represent the dependencies between genes as a directed acyclic graph. They can infer causal relationships in the GRN from gene expression data. researchgate.net
Differential equation-based models: These models describe the rate of change in the expression of a gene as a function of the concentration of its regulators. They can capture the dynamic and continuous nature of gene regulation. nih.gov
The inference of the XZFY-1-centric GRN would involve identifying the transcription factors that regulate the expression of the XZFY-1 gene and, in turn, identifying the downstream target genes that XZFY-1 itself regulates. Given that XZFY-1 is a zinc finger protein, it is highly likely to function as a DNA-binding transcription factor. nih.govnih.gov
| Inference Method | Description | Data Requirements | Potential Application to XZFY-1 |
|---|---|---|---|
| Correlation Networks | Identifies co-expressed genes based on similarity of expression profiles. | Gene expression data (e.g., microarray, RNA-seq). | Initial identification of genes potentially co-regulated with or regulated by XZFY-1. |
| Bayesian Networks | Models probabilistic dependencies between genes to infer causal relationships. | Gene expression data, prior biological knowledge. | To model the causal regulatory impact of XZFY-1 on its target genes. |
| Dynamic Bayesian Networks | Extends Bayesian networks to model time-series data, capturing temporal dynamics of regulation. | Time-series gene expression data. | To understand the temporal regulation of XZFY-1 and its targets during developmental processes in Xenopus laevis. |
| Regression-based Methods | Uses linear or non-linear regression to model the expression of a target gene as a function of its regulators. | Gene expression data, known transcription factor-gene interactions. | To quantify the regulatory influence of XZFY-1 on its downstream targets. |
Modeling of Signaling Pathway Dynamics
XZFY-1, like any other protein, functions within the context of intricate signaling pathways. Computational modeling of these pathways can provide insights into their dynamic behavior, such as signal propagation, feedback loops, and crosstalk with other pathways. stmjournals.comresearchgate.net In Xenopus laevis, signaling pathways like the Wnt/β-catenin and MAPK pathways are crucial for embryonic development, and computational models have been developed to study their dynamics. nih.govaimsciences.orgnih.govpnas.org
The primary approaches for modeling signaling pathway dynamics include:
Ordinary Differential Equations (ODEs): ODEs are used to model the concentrations of molecular species in a pathway over time, based on the principles of mass action kinetics. nih.gov This approach can simulate the dynamic response of a pathway to a stimulus.
Partial Differential Equations (PDEs): When the spatial distribution of molecules is important, PDEs can be used to model both the temporal and spatial dynamics of a signaling pathway.
Agent-Based Models (ABMs): ABMs simulate the behavior of individual molecules or cells as autonomous agents, each with its own set of rules. This approach is particularly useful for modeling emergent properties of a system. nih.gov
Petri Nets: This is a graphical and mathematical modeling tool that can be used to model the qualitative dynamics of a signaling network without the need for detailed kinetic parameters. physiology.org
Modeling the signaling pathway in which XZFY-1 is involved would require identifying its upstream activators and downstream effectors. This would allow for simulations of how perturbations in the pathway, such as changes in the expression or activity of XZFY-1, affect cellular outcomes.
| Modeling Approach | Key Features | Typical Use Case | Relevance to XZFY-1 Research |
|---|---|---|---|
| Ordinary Differential Equations (ODEs) | Deterministic, continuous-time models of molecular concentrations. | Simulating the temporal dynamics of well-characterized pathways. | To model the concentration changes of XZFY-1 and its interacting partners in response to a signal. |
| Stochastic Models | Account for the random nature of molecular interactions, important for low copy numbers. | Analyzing noise and fluctuations in signaling. | To understand the stochastic effects in the regulation and signaling of XZFY-1. |
| Agent-Based Models (ABMs) | Simulates individual agents (molecules, cells) with defined rules of interaction. | Modeling emergent behaviors and spatial dynamics in multicellular systems. | To simulate the role of XZFY-1 in cell-cell communication or tissue patterning in Xenopus development. |
| Logical Models (e.g., Boolean) | Represents components as discrete states (on/off) and interactions as logical rules. | Analyzing the qualitative behavior and control logic of large networks. | To map the logical flow of information through the signaling pathway involving XZFY-1. |
Machine Learning Approaches for Function Prediction and Interaction Profiling
Machine learning (ML) has become an indispensable tool in modern biology for predicting protein function and profiling their interactions. mdpi.comnih.govsemanticscholar.org For a protein like XZFY-1, where functional annotation may be limited, ML approaches can provide valuable predictions to guide experimental validation. arxiv.org
Function Prediction:
ML models for protein function prediction typically use a variety of protein features as input, including:
Sequence-based features: Amino acid composition, physicochemical properties, and sequence motifs.
Structure-based features: Secondary and tertiary structure information, surface properties, and binding pockets.
Homology-based features: Information from homologous proteins with known functions.
Network-based features: The protein's position and connectivity in protein-protein interaction networks.
Commonly used ML algorithms for this task include Support Vector Machines (SVMs), Random Forests, and, more recently, deep learning models like Convolutional Neural Networks (CNNs) and Recurrent Neural Networks (RNNs). arxiv.orgmdpi.com
Interaction Profiling:
Predicting the interaction partners of XZFY-1 is crucial for understanding its biological role. ML-based methods for predicting protein-protein interactions (PPIs) are becoming increasingly accurate. nih.govnih.govresearchgate.netbiorxiv.org These methods often integrate diverse data sources, such as:
Genomic context (gene fusion, gene neighborhood, and phylogenetic profiles).
Co-expression data.
Structural information.
Known PPIs from databases.
By training on known interacting and non-interacting protein pairs, these models can predict the likelihood of an interaction between XZFY-1 and any other protein in the Xenopus laevis proteome.
| ML Application | Input Features | Common Algorithms | Potential Insights for XZFY-1 |
|---|---|---|---|
| Function Prediction | Sequence, structure, domain information, gene ontology annotations of homologs. | SVM, Random Forest, Deep Neural Networks. | Assignment of putative molecular functions, biological processes, and cellular components for XZFY-1. |
| Interaction Partner Prediction | Co-expression, domain-domain interactions, structural compatibility, phylogenetic profiling. | Decision Trees, Naive Bayes, Deep Learning. | Identification of a ranked list of potential binding partners for XZFY-1, guiding experimental validation. |
| Subcellular Localization Prediction | Amino acid composition, sorting signals (e.g., nuclear localization signal). | Neural Networks, SVMs. | Prediction of the cellular compartment(s) where XZFY-1 is active, consistent with its role as a transcription factor. |
| Post-Translational Modification Site Prediction | Sequence windows around potential modification sites, structural context. | Recurrent Neural Networks (RNNs), Convolutional Neural Networks (CNNs). | Identification of potential phosphorylation, ubiquitination, or other modification sites that could regulate XZFY-1 activity. |
Evolutionary Perspectives of the Zfy Gene Family and Xzfy 1 Protein
Comparative Analysis of XZFY-1 Protein Across Vertebrates
The this compound, a member of the broader Zinc finger Y-chromosomal (ZFY) gene family, offers a compelling case study in the molecular evolution of vertebrate genes. This family of genes, characterized by the presence of zinc finger motifs, suggests a role as transcription factors. wikipedia.orgmedchemexpress.com A comparative analysis of XZFY-1 and its orthologs across various vertebrate taxa reveals significant insights into the evolutionary pressures that have shaped this gene family.
Homology with Human ZFY and Murine Zfy-1 Proteins
The ZFY gene family includes homologs across a wide range of vertebrates, from amphibians like Xenopus laevis, where XZFY-1 is found, to mammals. oup.comnih.govnih.gov In humans, the Y-linked ZFY protein and its X-linked counterpart, ZFX, are highly similar, suggesting they arose from a common ancestral gene. kent.ac.uk This pattern of an X-Y homologous gene pair is a common feature in most placental mammals. nih.gov
The murine (mouse) lineage presents a more complex scenario. Mice possess two Y-linked paralogs, Zfy-1 and Zfy-2, an X-linked homolog, Zfx, and an autosomal homolog, Zfa. oup.comnih.gov The homology between Xenopus XZFY-1, human ZFY, and murine Zfy-1 is evident in their shared zinc-finger domains, which are characteristic of this protein family and essential for their function as transcription factors. oup.com However, the murine Zfy genes have undergone a period of more rapid evolutionary change compared to the human ZFY gene. oup.com This is reflected in sequence differences that suggest the functions of Zfy-1 and Zfy-2 may not be identical to that of human ZFY. oup.com
| Protein | Organism | Chromosomal Location | Key Features |
|---|---|---|---|
| XZFY-1 | Xenopus laevis (African clawed frog) | Not sex-linked | Amphibian homolog of the ZFY family. nih.govnih.govuniprot.org |
| ZFY | Human | Y-chromosome | Highly conserved zinc-finger protein; X-linked homolog is ZFX. kent.ac.uknih.gov |
| Zfy-1 | Mouse | Y-chromosome | One of two Y-linked paralogs; shows significant divergence from human ZFY. oup.comnih.gov |
| Zfy-2 | Mouse | Y-chromosome | Second Y-linked paralog; also shows significant divergence. oup.comnih.gov |
| ZFX | Human, Mouse | X-chromosome | X-linked homolog of ZFY/Zfy. kent.ac.uknih.gov |
| Zfa | Mouse | Autosomal (Chromosome 10) | Autosomal homolog in the mouse. oup.com |
Evolutionary Divergence and Conservation Patterns
The ZFY gene family exhibits strong conservation across diverse vertebrate groups, including marsupials, birds, and reptiles, indicating its ancient origins. nih.gov In non-mammalian vertebrates, such as the alligator and the channel catfish, ZFY-like sequences are present but are not linked to sex chromosomes, suggesting an autosomal location for the ancestral gene. oup.comscispace.com The transition to sex chromosomes appears to have occurred at the divergence of placental mammals. kent.ac.uk
Despite this broad conservation, the rate of evolution within the ZFY family has not been uniform. The mouse Zfy-1 and Zfy-2 genes are notably divergent members of the family. nih.gov This rapid evolution in the murine lineage contrasts with the more conserved nature of the human ZFY gene. oup.com This divergence in the mouse genes may be related to the inactivation of the X-linked Zfx gene in this species. nih.gov The sequence changes specific to Zfy-1 and Zfy-2 suggest they may have acquired functions distinct from their human counterparts. oup.com
Gene Duplication and Diversification Events
Gene duplication is a primary driver of evolutionary novelty, and the ZFY family is a classic example of this process. The presence of both X- and Y-linked ZFY homologs in most placental mammals points to a duplication event of an ancestral autosomal gene, followed by its translocation to the sex chromosomes. oup.comkent.ac.uk
The complexity of the ZFY family in mice, with two Y-linked genes (Zfy-1 and Zfy-2) and an autosomal gene (Zfa), indicates further duplication and diversification events within this lineage. oup.com The high degree of similarity between the human ZFX and ZFY genes has led to the suggestion of gene conversion events, which could homogenize the sequences. scispace.com In contrast, the divergence of the duplicated Y-chromosomal genes in the mouse, Zfy-1 and Zfy-2, suggests that these genes have not evolved independently and may have been subject to gene conversion between them. scispace.com
Functional Conservation and Divergence in Sex Determination Pathways
Initially, the human ZFY gene was a prime candidate for the testis-determining factor (TDF) due to its location on the Y chromosome. nih.gov However, this role was later attributed to the SRY gene. kent.ac.uk Despite not being the primary sex-determining gene, ZFY proteins are implicated in reproductive functions, particularly spermatogenesis. nih.gov Homologous ZFY transcript variants have been found in the testes of several mammal species, suggesting a conserved role in this process. nih.gov
In mice, the Zfy genes are crucial for male fertility. nih.gov They play a role in multiple stages of spermatogenesis, including the elimination of germ cells with unpaired chromosomes and the control of meiotic sex chromosome inactivation. wikipedia.orgnih.gov The presence of at least one functional Zfy homolog is necessary for male fertility in mice, with Zfy-2 appearing to have a more prominent role. nih.gov
The functional role of ZFY homologs in non-mammalian vertebrates, where they are not sex-linked, is less clear. Their conservation suggests an important, albeit different, function that predates their involvement in the sex determination pathways of mammals. The study of proteins like XZFY-1 in Xenopus can provide valuable clues to the ancestral functions of this intriguing gene family.
Future Directions and Emerging Research Avenues for Xenopus Xzfy 1 Protein
Elucidating Uncharacterized Molecular Mechanisms
While XZFY-1 is known to function as a transcription factor, the precise molecular mechanisms governing its activity are not fully characterized ontosight.aioup.com. Future research should focus on identifying the specific DNA sequences that XZFY-1 binds to in vivo across the genome. Techniques such as Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) can be employed to map XZFY-1 binding sites, providing insights into its direct transcriptional targets. Further investigation is needed to understand how XZFY-1 binding influences chromatin structure and the recruitment of other transcriptional machinery components. Studies exploring post-translational modifications of XZFY-1, such as phosphorylation, acetylation, or ubiquitination, could reveal regulatory mechanisms that modulate its stability, localization, or activity. Given its role in sex determination and development, examining the temporal and spatial dynamics of XZFY-1 expression and localization during Xenopus embryogenesis is crucial for understanding its stage-specific functions.
Comprehensive Mapping of Regulatory Networks and Interactomes
Understanding the biological role of XZFY-1 requires mapping its interactions within complex cellular networks. Future studies should aim to comprehensively identify the upstream regulators that control XZFY-1 expression and activity, including other transcription factors and signaling pathways. Techniques such as yeast two-hybrid screens, co-immunoprecipitation coupled with mass spectrometry, and proximity-labeling methods (e.g., BioID) can be utilized to identify proteins that physically interact with XZFY-1. nih.gov Mapping these protein-protein interactions will help delineate the protein complexes XZFY-1 is part of and the cellular processes it influences beyond direct DNA binding. Furthermore, integrating data on XZFY-1 target genes with known gene regulatory networks in Xenopus development can provide a systems-level view of its role in developmental pathways. nih.govnih.gov
Advanced Structural Biology Approaches (e.g., Cryo-EM, X-ray Crystallography)
Determining the three-dimensional structure of XZFY-1 protein is essential for understanding its function at an atomic level. Advanced structural biology techniques like X-ray crystallography and Cryo-Electron Microscopy (Cryo-EM) can provide detailed insights into the architecture of XZFY-1, its zinc finger domains, and how it interacts with DNA. jeolusa.comcreative-biostructure.comcriver.compeakproteins.comnih.gov Crystallography can offer high-resolution structures of purified XZFY-1 or its specific domains bound to target DNA sequences. jeolusa.compeakproteins.com Cryo-EM is particularly useful for studying larger protein complexes, potentially revealing how XZFY-1 assembles with other proteins to form functional units. jeolusa.comcreative-biostructure.comcriver.compeakproteins.comnih.gov Structural information can illuminate the mechanisms of DNA recognition, identify potential interaction surfaces for other proteins, and aid in the rational design of experiments to probe specific functional aspects of XZFY-1. jeolusa.comcreative-biostructure.com
Integration of Multi-Omics Data for Systems-Level Understanding
A holistic understanding of XZFY-1 function necessitates the integration of multiple layers of biological data. Future research should leverage multi-omics approaches, combining transcriptomics (RNA sequencing), proteomics (mass spectrometry-based protein quantification), and epigenomics (e.g., ATAC-seq or ChIP-seq for histone modifications) to build a comprehensive picture of XZFY-1's impact on the cellular landscape. nih.govabcam.commdpi.combiorxiv.org Analyzing changes in gene expression, protein abundance, and chromatin accessibility in response to manipulation of XZFY-1 levels or activity in Xenopus embryos can reveal downstream effects and compensatory mechanisms. nih.govnih.gov Integrating these diverse datasets using bioinformatics and computational modeling will be critical for identifying key pathways regulated by XZFY-1 and understanding its role within the broader context of developmental gene regulatory networks. abcam.combiorxiv.org
Development of Novel Experimental Tools and Technologies
Advancing the study of XZFY-1 in Xenopus may require the development of novel experimental tools and technologies. While techniques like microinjection of mRNA and morpholino oligonucleotides are established in Xenopus, more precise and efficient methods for targeted gene editing (e.g., CRISPR/Cas9) specifically tailored for the XZFY-1 locus could facilitate the creation of knockout or knock-in models to study its function in vivo. nih.gov Developing fluorescent reporter lines where XZFY-1 expression or localization can be visualized in real-time during development would provide invaluable spatial and temporal information. Tools for inducible expression or degradation of XZFY-1 would allow for controlled manipulation of its levels at specific developmental stages, enabling the study of its stage-specific requirements.
Q & A
Q. What experimental methods are most reliable for detecting and quantifying XZFY-1 protein in cellular lysates?
To detect XZFY-1, use a combination of Western blotting (for specificity) and mass spectrometry (MS) (for quantitative accuracy). For Western blotting, validate antibodies via knockout cell lines or siRNA silencing to confirm target specificity . For MS, employ stable isotope labeling (e.g., SILAC) or tandem mass tags (TMT) to quantify XZFY-1 across conditions. Include internal controls like spiked-in proteins (e.g., BSA) to normalize technical variability .
Q. How can researchers confirm the structural integrity of recombinant this compound during purification?
Use circular dichroism (CD) spectroscopy to assess secondary structure and size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) to verify oligomeric state. Perform differential scanning calorimetry (DSC) to evaluate thermal stability. Cross-validate with functional assays (e.g., ligand-binding kinetics) to ensure biological activity .
Q. What are the key factors influencing XZFY-1’s enzymatic activity in vitro?
Optimize buffer conditions (pH, ionic strength, reducing agents) and cofactors (e.g., ATP, Mg²⁺) based on homology modeling of XZFY-1’s active site. Use Michaelis-Menten kinetics to determine and under varying substrate concentrations. Include negative controls (e.g., catalytically inactive mutants) to distinguish baseline activity .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictory data on XZFY-1’s subcellular localization across studies?
Adopt a multi-modal imaging approach :
- Immunofluorescence microscopy with organelle-specific markers (e.g., ER, mitochondria).
- Subcellular fractionation followed by MS-based proteomics to quantify XZFY-1 distribution.
- Live-cell imaging using CRISPR-edited XZFY-1-fluorescent fusion proteins.
Account for cell-type-specific expression and stress conditions (e.g., hypoxia) that may alter localization .
Q. What statistical frameworks are recommended for analyzing XZFY-1’s role in multi-omics datasets (e.g., transcriptomics, proteomics)?
Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify XZFY-1-associated networks. Use weighted correlation network analysis (WGCNA) to detect co-expressed modules. For causal inference, integrate Bayesian networks or Mendelian randomization (if genetic data is available). Validate findings via siRNA knockdown followed by functional assays .
Q. How can researchers address discrepancies in reported binding partners of XZFY-1 across affinity purification (AP-MS) studies?
Standardize protocols using CRISPR-based endogenous tagging (e.g., HiBiT or APEX2 systems) to minimize artifacts from overexpression. Perform cross-linking MS (e.g., formaldehyde or DSS) to capture transient interactions. Compare results across multiple cell lines and use SAINTexpress or Contaminant Repository for Affinity Purification (CRAPome) to filter nonspecific binders .
Q. What strategies are effective for studying XZFY-1’s post-translational modifications (PTMs) in disease contexts?
Combine immunoprecipitation (IP) with PTM-specific antibodies (e.g., phospho-tyrosine) and LC-MS/MS for site-specific identification. Use isobaric tags (TMT/iTRAQ) for quantitative PTM profiling across disease stages. Validate functional impacts via mutagenesis (e.g., serine-to-alanine substitutions) in cellular models .
Methodological Best Practices
- Experimental Reproducibility : Follow MIAPE guidelines for proteomics data reporting .
- Data Contradictions : Apply principal contradiction analysis to prioritize hypotheses (e.g., dominant PTMs vs. genetic variants) .
- Collaborative Workflows : Align with chemical proteomics partner site standards for instrumentation and data sharing (e.g., CETSA, MSI) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
